molecular formula C24H17FN2O4S B2749929 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1705929-98-1

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Cat. No. B2749929
CAS RN: 1705929-98-1
M. Wt: 448.47
InChI Key: IGMWGGIFGATKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H17FN2O4S and its molecular weight is 448.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has revealed that derivatives of the chemical structure similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide possess potential antitumor activities. For example, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity in vitro against a wide range of human tumor cell lines derived from various neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibitory and Anticancer Activities

Derivatives containing thiazole instead of pyridine, similar to the core structure of the compound , have been synthesized and evaluated for Src kinase inhibitory activities. These derivatives exhibited inhibitory effects on c-Src kinase and showed potential in inhibiting cell proliferation of various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Investigations into various 6,5-heterocycles to improve metabolic stability have led to the development of potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. Efforts to reduce or eliminate metabolic deacetylation have resulted in analogues that maintain similar potency and efficacy relative to initial compounds while showing minimal metabolic deacetylation (Stec et al., 2011).

Imaging Agent for Peripheral Benzodiazepine Receptors

Compounds have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Radiolabeled compounds were prepared and showed potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has demonstrated significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. These findings suggest potential applications in the development of new anticonvulsant drugs (Nath et al., 2021).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c25-18-7-3-1-5-16(18)24-27-20(13-32-24)17-6-2-4-8-19(17)26-23(28)12-29-15-9-10-21-22(11-15)31-14-30-21/h1-11,13H,12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMWGGIFGATKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.